![molecular formula C16H20O3 B3023667 Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone CAS No. 898760-90-2](/img/structure/B3023667.png)
Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone
Overview
Description
- Chemical Structure : The compound consists of a cyclohexyl group attached to a phenyl ketone moiety via a 1,3-dioxolane ring .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. While I don’t have specific synthetic procedures from the retrieved papers, it likely includes the formation of the 1,3-dioxolane ring and subsequent ketone formation. Researchers may employ various methods such as condensation reactions, cyclizations, or oxidation processes .
Molecular Structure Analysis
The molecular structure of Cyclohexyl 4-(1,3-dioxolan-2-yl)phenyl ketone is crucial for understanding its properties and reactivity. The cyclohexyl group provides rigidity, while the phenyl ketone moiety contributes to its electronic properties. The 1,3-dioxolane ring introduces a heterocyclic element, affecting solubility and stability .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Azoxybenzenes
Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone can be used in the synthesis of azoxybenzenes . Azoxybenzenes are widely used as liquid crystals , natural and synthetic compounds with various biological activities (insecticidal activity, plant growth stimulators) , ligands for preparing coordination polymers , and polyvinyl chloride stabilizers .
2. Building Blocks in Fine Organic Synthesis The reactivity of the azoxy group allows them to be used as building blocks in fine organic synthesis . This makes Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone a valuable compound in the field of organic chemistry.
3. Synthesis of Bioactive Natural and Synthetic Azoxybenzenes Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone can be used as a starting compound for the synthesis of analogs of natural and synthetic azoxymycins and other practically useful compounds .
Synthesis of Cyclic Acetal
Cyclic acetal can be prepared from 1,2-bis (4-formylphenyl)diazenoxide and ethylene glycol . These are able to stimulate the growth of grain crops .
Stereoselective Formation of Substituted 1,3-Dioxolanes
Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone can be used in the stereoselective formation of substituted 1,3-dioxolanes . This process involves an assembly of three components: alkene, carboxylic acid, and silyl enol ether .
6. Oxidation of Alkenes with Hypervalent Iodine Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone can be used in the oxidation of alkenes with hypervalent iodine . This is one of the many attractive and powerful transformations for forming useful synthetic intermediates .
properties
IUPAC Name |
cyclohexyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c17-15(12-4-2-1-3-5-12)13-6-8-14(9-7-13)16-18-10-11-19-16/h6-9,12,16H,1-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQDNHLDDMGTIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645144 | |
Record name | Cyclohexyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone | |
CAS RN |
898760-90-2 | |
Record name | Cyclohexyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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